N-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
N-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0998303
InChI:
InChI=1S/C14H13N5O2/c1-21-11-5-3-10(4-6-11)9-16-13(20)12-17-14-15-7-2-8-19(14)18-12/h2-8H,9H2,1H3,(H,16,20)
SMILES:
COC1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=N2
Molecular Formula:
C14H13N5O2
Molecular Weight:
283.29 g/mol
N-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
CAS No.:
Cat. No.: VC0998303
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5O2 |
|---|---|
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C14H13N5O2/c1-21-11-5-3-10(4-6-11)9-16-13(20)12-17-14-15-7-2-8-19(14)18-12/h2-8H,9H2,1H3,(H,16,20) |
| Standard InChI Key | WZODUUMSDRYXEZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=N2 |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator